Isopropylcyclopentane Isopropylcyclopentane
Brand Name: Vulcanchem
CAS No.: 3875-51-2
VCID: VC20838302
InChI: InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
SMILES: CC(C)C1CCCC1
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol

Isopropylcyclopentane

CAS No.: 3875-51-2

Cat. No.: VC20838302

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

Isopropylcyclopentane - 3875-51-2

Specification

CAS No. 3875-51-2
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
IUPAC Name propan-2-ylcyclopentane
Standard InChI InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
Standard InChI Key TVSBRLGQVHJIKT-UHFFFAOYSA-N
SMILES CC(C)C1CCCC1
Canonical SMILES CC(C)C1CCCC1
Boiling Point 126.5 °C
Melting Point -111.4 °C

Introduction

Chemical Identity and Structure

Isopropylcyclopentane (CAS Registry Number: 3875-51-2) is an alicyclic hydrocarbon with the molecular formula C8H16 and a molecular weight of 112.21 g/mol . The structure consists of a cyclopentane ring with an isopropyl group substituent, represented by the IUPAC name (propan-2-yl)cyclopentane . This molecular arrangement contributes to the compound's conformational flexibility and thermodynamic stability.

The structural characteristics of isopropylcyclopentane can be represented by the following molecular identifiers:

  • InChI: InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H

  • SMILES notation: CC(C)C1CCCC1

  • MDL Number: MFCD00045422

  • PubChem CID: 19751

Physical Properties

Isopropylcyclopentane exhibits distinct physical properties that make it valuable for various applications. Table 1 summarizes the key physical characteristics of this compound.

Table 1: Physical Properties of Isopropylcyclopentane

PropertyValueReference
Physical StateColorless liquid
Boiling Point126.0-126.5°C (at standard pressure)
Melting Point-111.4°C
Flash Point14°C
Specific Gravity0.78
Density0.9525 g/cm³ at 25°C (Siegmann et al., 1964)
0.7765 g/cm³ at 20°C (CRC Handbook)
Refractive Index1.4258 at 20°C

It should be noted that there are significant discrepancies in the reported density values across different sources. According to Siegmann's research published in Recueil des Travaux Chimiques des Pays-Bas (1964), the density was measured at 0.9525 g/cm³ at 25°C, while the CRC Handbook reports a value of 0.7765 g/cm³ at 20°C . This inconsistency suggests that further investigation might be necessary to determine the most accurate value.

Chemical Properties and Reactivity

Isopropylcyclopentane demonstrates chemical behavior typical of cycloalkanes with alkyl substituents. Its chemical properties are characterized by its hydrophobic and non-polar nature, making it an effective solvent for various non-polar compounds.

Reaction Profile

The compound can participate in several types of chemical reactions:

  • Oxidation Reactions: Isopropylcyclopentane can undergo oxidation to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield isopropylcyclopentanone.

  • Reduction Reactions: While less common due to its saturated nature, isopropylcyclopentane can be reduced to simpler hydrocarbons under extreme conditions.

  • Substitution Reactions: The compound can undergo various substitution reactions, particularly at the isopropyl group or at specific positions on the cyclopentane ring.

Synthesis Methods

Multiple synthetic routes have been established for producing isopropylcyclopentane, ranging from laboratory-scale preparations to industrial production methods.

Laboratory Synthesis

A common laboratory method involves the alkylation of cyclopentane with isopropyl chloride in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production

In industrial settings, isopropylcyclopentane is often produced through the catalytic hydrogenation of isopropylcyclopentene. This process employs metal catalysts such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in isopropylcyclopentene to a single bond, yielding the target compound.

Multi-Step Synthesis

Another documented synthesis pathway involves a multi-step reaction starting from 1,3-cyclopentadiene. This method consists of:

  • Treatment with ethanolic KOH at 0°C

  • Hydrogenation using nickel kieselguhr in isopentane at 125°C under 73550.8 Torr pressure

This synthetic route was documented by Crane, Boord, and Henne in the Journal of the American Chemical Society in 1945 .

Applications and Uses

Isopropylcyclopentane finds application in various fields due to its physical and chemical properties.

Solvent Applications

The compound serves as an effective solvent for non-polar substances due to its hydrophobic characteristics. Its relatively high boiling point (126°C) makes it suitable for high-temperature applications.

Organic Synthesis

In organic chemistry, isopropylcyclopentane functions as a valuable building block for synthesizing more complex molecules. Its structural features provide opportunities for further functionalization and derivatization.

Research Applications

High-purity isopropylcyclopentane (≥98.0% by GC) is commercially available for research purposes and is used in various laboratory settings . As of April 2025, 1-gram quantities are available from suppliers at prices ranging from $38.00 to higher, depending on purity and supplier .

Related Research Findings

While isopropylcyclopentane itself has limited direct research publications, related compounds and derivatives have been the subject of significant scientific investigation.

Cyclopentane Derivatives in Medicinal Chemistry

Certain derivatives incorporating the isopropylcyclopentane scaffold have shown promise in pharmaceutical research. For instance, 3-((inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides have been investigated as potential antagonists for the CC chemokine receptor 2 (CCR2) .

A study published in 2015 demonstrated that these compounds exhibited high affinity and long residence time on CCR2 receptors. The research showed that while structural modifications to the indenyl ring caused only minor changes in receptor affinity, they significantly affected the structure-kinetic relationship (SKR). This investigation led to the discovery of a high-affinity CCR2 antagonist (compound 15a) with a Ki value of 2.4 nM and a residence time of 714 minutes .

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